molecular formula C10H11IO3 B3030023 3-Iodo-4-isopropoxybenzoic acid CAS No. 856167-47-0

3-Iodo-4-isopropoxybenzoic acid

Cat. No.: B3030023
CAS No.: 856167-47-0
M. Wt: 306.10
InChI Key: HHYAIENIWGJTJX-UHFFFAOYSA-N
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Description

3-Iodo-4-isopropoxybenzoic acid is a chemical compound with the molecular formula C10H11IO3 . It has a molecular weight of 306.1 . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of an iodine atom attached to the third carbon of the benzoic acid ring and an isopropoxy group attached to the fourth carbon .

Scientific Research Applications

Corrosion Inhibition

The derivative of an isoxazole compound, which might share some structural similarities with 3-iodo-4-isopropoxybenzoic acid, was studied as a corrosion inhibitor for mild steel in acidic environments. This research highlighted the compound's effectiveness in protecting steel surfaces against corrosion, suggesting potential applications for related compounds in industrial settings to enhance material durability and lifespan J. Aslam, R. Aslam, S. Alrefaee, M. Mobin, A. Aslam, M. Parveen, Chaudhery Mustansar Hussain (2020).

Synthetic Utility in Organic Chemistry

The preparation and structural characterization of iodine(III) reagents derived from 3-iodosylbenzoic acid demonstrate the synthetic utility of such compounds in organic chemistry. These reagents facilitate various transformations, indicating that related structures like this compound could be valuable in synthetic methodologies for constructing complex molecules M. Yusubov, Tatyana V. Funk, Ki-Whan Chi, E. Cha, G. Kim, A. Kirschning, V. Zhdankin (2008).

Thermodynamic Properties

The thermodynamic properties of iodobenzoic acid isomers were investigated, providing insights into their sublimation enthalpies and phase transitions. Such studies are crucial for understanding the physical and chemical behavior of related compounds, including this compound, which could influence their applications in various scientific fields Z. Tan, R. Sabbah (1994).

Oxidation Reactions

Research on hypervalent iodine reagents like o-Iodoxybenzoic acid (IBX) demonstrates their effectiveness in oxidation reactions adjacent to carbonyl functionalities and at benzylic centers. These findings suggest that compounds like this compound might also be applicable in selective oxidation processes, which are pivotal in organic synthesis and functional group transformations K. Nicolaou, T. Montagnon, P. Baran, Y. Zhong (2002).

Biochemical Analysis

Biochemical Properties

3-Iodo-4-isopropoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been shown to impact the MAPK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can alter the expression of genes involved in metabolic processes, thereby influencing cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in alterations in the transcriptional activity of target genes, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic pathways and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and improved cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, this compound can affect the levels of metabolites, thereby influencing the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For example, this compound can bind to plasma proteins, enhancing its distribution throughout the body . Additionally, the compound’s transport across cellular membranes is facilitated by specific transporters, ensuring its effective delivery to intracellular targets.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production . The localization of the compound within specific subcellular compartments is essential for its role in modulating cellular processes.

Properties

IUPAC Name

3-iodo-4-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYAIENIWGJTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660969
Record name 3-Iodo-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856167-47-0
Record name 3-Iodo-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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